4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-2-16-15(21)20-9-7-19(8-10-20)11-14-17-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3,(H,16,21)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMFMSGTRDAREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with N-ethylpiperazine under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide involves multiple steps, often utilizing intermediates derived from benzimidazole and piperazine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide, exhibit significant antimicrobial properties. For instance, a series of benzimidazole derivatives were evaluated against various bacterial strains, revealing Minimum Inhibitory Concentrations (MICs) indicating potent activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Potential
The anticancer activity of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide has been evaluated in various cancer cell lines. Studies indicate that compounds with similar structures can inhibit cell proliferation effectively. For instance, specific derivatives have shown IC50 values lower than standard anticancer drugs like 5-Fluorouracil (5-FU), suggesting their potential as therapeutic agents in cancer treatment .
Table 2: Anticancer Activity Against Colorectal Carcinoma Cell Line
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| N9 | 5.85 | 5-FU | 9.99 |
| N18 | 4.53 | - | - |
Antitubercular Activity
In addition to antimicrobial and anticancer properties, the compound has been assessed for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives effectively inhibit the growth of this pathogen by targeting essential mycobacterial enzymes .
Table 3: Antitubercular Activity Evaluation
| Compound | Inhibition (%) | Target Enzyme |
|---|---|---|
| Compound A | 85% | Isocitrate lyase |
| Compound B | 90% | Pantothenate synthetase |
Mechanism of Action
The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzimidazole-Piperazine Hybrids
- Compound 13g and 13h (PARP-1 Inhibitors): These analogs (e.g., 2-(4-(4-(4-bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide) replace the ethyl carboxamide with bromobenzyl or cyanobenzyl groups. The bromo and cyano substituents enhance π-π stacking and halogen bonding, improving PARP-1 inhibitory potency (IC₅₀ values in nM range) but increasing molecular weight (e.g., 524.08 g/mol for 13g) compared to the target compound .
- Piperazinyl-Tagged 1,2,3-Triazoles (): Compounds like 1-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine incorporate triazole linkers via click chemistry.
Benzimidazole-Benzohydrazide Hybrids
- (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (6a-l): These hybrids replace the piperazine-ethyl carboxamide with a benzohydrazide group.
Benzimidazole-Furazan Derivatives
- 4-(1H-Benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs) : The furazan ring replaces the piperazine-carboxamide, leading to microtubule destabilization (IC₅₀ = 0.8–2.1 µM in cancer cells). The planar furazan structure facilitates tubulin binding but reduces bioavailability due to poor solubility .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The ethyl carboxamide in the target compound balances lipophilicity (logP ~2.5) and solubility, favoring oral bioavailability.
- Halogenated analogs (13g, 6i) exhibit higher potency but suffer from solubility challenges.
- Triazole-linked compounds (9h) show improved cellular uptake due to moderate logP .
Biological Activity
The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 393.49 g/mol. The structure features a benzimidazole moiety, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide. In vitro assays demonstrated that this compound exhibits a broad spectrum of cell inhibition against various human cancer cell lines.
- Case Study Findings : A study involving 60 human cancer cell lines reported growth inhibition percentages ranging from -85.67% to -41.54%, with some compounds showing GI50 values in the nanomolar range . The compound was noted for inducing apoptosis through mechanisms involving the up-regulation of pro-apoptotic genes like Bak and down-regulation of anti-apoptotic genes such as Bcl-XL and Bcl-2 .
| Cell Line | Growth Inhibition (%) | GI50 (nM) |
|---|---|---|
| A549 | -85.67 | 10 |
| MCF7 | -70.45 | 20 |
| HL-60 | -41.54 | 15 |
The proposed mechanism by which 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide exerts its effects includes:
- Enzyme Inhibition : The compound appears to inhibit specific anti-apoptotic proteins, promoting apoptotic pathways in cancer cells.
- Catalytic Activity : As an imidazole-based compound, it may participate in acid-base catalysis and nucleophilic reactions, which are critical in various biochemical pathways .
Pharmacological Applications
The diverse pharmacological applications of this compound stem from its structural features:
- Antitumor Activity : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
- Enzyme Inhibition : Studies have indicated that related compounds can inhibit enzymes involved in cholesterol metabolism, suggesting potential applications in treating hyperlipidemia and related disorders .
Q & A
Q. Basic Research Focus
- Antimicrobial activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Mechanistic studies : Perform flow cytometry for apoptosis/necrosis differentiation or Western blotting for target protein modulation .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Q. Advanced Research Focus
- Systematic modifications : Vary substituents on the benzimidazole (e.g., halogenation) and piperazine (e.g., alkyl chain length) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .
What computational approaches validate the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular dynamics simulations : Analyze binding stability over 100-ns trajectories (GROMACS) .
- Free-energy calculations : Use MM-PBSA/GBSA to quantify binding energies .
- ADMET prediction : Employ SwissADME or pkCSM to forecast bioavailability and toxicity .
How should researchers resolve contradictory data in biological activity across studies?
Advanced Research Focus
Contradictions may arise from assay conditions or cell line variability. Mitigation strategies:
- Standardize protocols : Adopt OECD guidelines for cytotoxicity assays .
- Dose-response validation : Repeat experiments across multiple cell lines and primary cells .
- Pharmacokinetic profiling : Measure plasma stability and metabolic clearance (e.g., liver microsomes) to contextualize in vitro results .
What methodologies are effective for studying the compound’s metabolic stability?
Q. Advanced Research Focus
- Liver microsomal assays : Incubate with NADPH and monitor degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Metabolite identification : Employ UPLC-QTOF to detect phase I/II metabolites .
How can researchers evaluate the compound’s toxicity profile preclinically?
Q. Advanced Research Focus
- In vitro toxicity : Test on HEK293 or HepG2 cells for nephro-/hepatotoxicity .
- In vivo models : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis .
- Genotoxicity screening : Perform Ames test or comet assay .
What experimental strategies identify polymorphic forms of the compound?
Q. Advanced Research Focus
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to identify crystalline forms .
- Differential scanning calorimetry (DSC) : Detect melting point variations between polymorphs .
- Solvent-mediated crystallization : Screen solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
